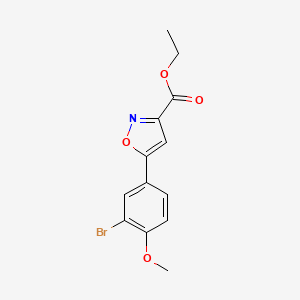

Ethyl 5-(3-Bromo-4-methoxyphenyl)isoxazole-3-carboxylate

Description

Ethyl 5-(3-Bromo-4-methoxyphenyl)isoxazole-3-carboxylate is a synthetic isoxazole derivative characterized by a substituted phenyl ring at the 5-position of the isoxazole core and an ethyl ester group at the 3-position. Isoxazole derivatives are widely studied for their bioactivity, including roles as enzyme inhibitors (e.g., membrane-bound pyrophosphatases, γ-aminobutyric acid transporters) and intermediates in drug discovery pipelines .

The compound’s synthesis likely follows established protocols for isoxazole formation, such as cycloaddition of nitrile oxides with alkynes or substitution reactions on pre-functionalized phenyl rings . Its bromine and methoxy groups confer unique electronic and steric properties, influencing reactivity and interactions in biological systems.

Properties

Molecular Formula |

C13H12BrNO4 |

|---|---|

Molecular Weight |

326.14 g/mol |

IUPAC Name |

ethyl 5-(3-bromo-4-methoxyphenyl)-1,2-oxazole-3-carboxylate |

InChI |

InChI=1S/C13H12BrNO4/c1-3-18-13(16)10-7-12(19-15-10)8-4-5-11(17-2)9(14)6-8/h4-7H,3H2,1-2H3 |

InChI Key |

BQLHRUVHRAQYOZ-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C1=NOC(=C1)C2=CC(=C(C=C2)OC)Br |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 5-(3-Bromo-4-methoxyphenyl)isoxazole-3-carboxylate typically involves a multi-step process. One common method includes the cycloaddition reaction of an alkyne with a nitrile oxide to form the isoxazole ring . This reaction often employs copper (I) or ruthenium (II) catalysts to facilitate the (3+2) cycloaddition . The reaction conditions usually involve heating the reactants at elevated temperatures (around 80°C) for several hours .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, metal-free synthetic routes are being explored to reduce costs and environmental impact .

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-(3-Bromo-4-methoxyphenyl)isoxazole-3-carboxylate undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom in the compound can be substituted with other nucleophiles under appropriate conditions.

Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although specific conditions and reagents for these reactions are less commonly reported.

Common Reagents and Conditions

Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.

Oxidation and Reduction: Reagents such as potassium permanganate (KMnO4) for oxidation and sodium borohydride (NaBH4) for reduction can be used.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups replacing the bromine atom .

Scientific Research Applications

Ethyl 5-(3-Bromo-4-methoxyphenyl)isoxazole-3-carboxylate has several scientific research applications:

Medicinal Chemistry: The compound is used as a building block for the synthesis of potential drug candidates, particularly those targeting neurological disorders.

Materials Science: It is used in the development of advanced materials with specific electronic and optical properties.

Biological Research: The compound is employed in studies investigating the biological activities of isoxazole derivatives, including their antimicrobial and anticancer properties.

Mechanism of Action

The mechanism of action of Ethyl 5-(3-Bromo-4-methoxyphenyl)isoxazole-3-carboxylate involves its interaction with specific molecular targets. The isoxazole ring is known to interact with various enzymes and receptors, modulating their activity . The exact pathways and targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis highlight key structural analogs of Ethyl 5-(3-Bromo-4-methoxyphenyl)isoxazole-3-carboxylate, focusing on substituent variations, physicochemical properties, and reported applications.

Table 1: Structural and Functional Comparison of Isoxazole Derivatives

Key Comparative Analysis:

Substituent Effects on Reactivity and Bioactivity: Bromine vs. Methoxy vs. Carboxy/Ester Groups: The 4-methoxy group improves solubility relative to carboxyphenyl derivatives (e.g., 11c in ), while ester groups (e.g., ethoxycarbonyl in ) facilitate further functionalization.

Synthetic Yields and Methods :

- Yields for similar compounds range from 41% (10d, ) to 80% (10i, ), influenced by substituent steric effects and reaction conditions. Brominated derivatives often require longer reaction times or harsher conditions due to decreased reactivity .

Biological Relevance :

- Compounds with electron-withdrawing groups (e.g., bromo, trifluoromethyl) show enhanced inhibitory activity against targets like pyrophosphatases .

- Thienyl and heteroaromatic substituents (e.g., pyridinyl in ) expand π-stacking interactions in enzyme binding sites.

Spectroscopic Signatures :

- ¹H NMR aromatic regions vary significantly: methoxy groups resonate at ~δ 3.8, while bromine deshields adjacent protons (δ 7.5–8.5) . Esters (δ 4.4–4.5) and methyl groups (δ 2.3–2.5) provide distinct fingerprints.

Biological Activity

Ethyl 5-(3-bromo-4-methoxyphenyl)isoxazole-3-carboxylate is a compound of significant interest due to its diverse biological activities and potential therapeutic applications. This article delves into the compound's biological activity, mechanisms of action, and relevant research findings, supported by data tables and case studies.

Chemical Structure and Properties

Ethyl 5-(3-bromo-4-methoxyphenyl)isoxazole-3-carboxylate features a distinctive isoxazole ring, which is known for its ability to interact with various biological targets. The presence of the bromine atom and methoxy group enhances its reactivity and binding affinity to specific enzymes and receptors, making it a candidate for further pharmacological exploration .

The compound's mechanism of action primarily involves:

- Enzyme Inhibition : Ethyl 5-(3-bromo-4-methoxyphenyl)isoxazole-3-carboxylate can inhibit certain enzymes by forming covalent bonds with active site residues. This interaction blocks substrate access, thereby modulating enzymatic activity .

- Receptor Modulation : The compound may interact with receptor proteins, affecting downstream signaling pathways. This modulation can influence cellular responses related to inflammation, apoptosis, and proliferation .

Biological Activity Studies

Recent studies have highlighted the biological activity of this compound across various assays:

Cytotoxicity

A study evaluating the cytotoxic effects of isoxazole derivatives on human promyelocytic leukemia cells (HL-60) indicated that ethyl 5-(3-bromo-4-methoxyphenyl)isoxazole-3-carboxylate exhibits notable cytotoxicity. The IC50 values were found to be within a range that suggests effective inhibition of cell viability .

| Compound | IC50 (µM) | Mechanism |

|---|---|---|

| Ethyl 5-(3-bromo-4-methoxyphenyl)isoxazole-3-carboxylate | 86 - 755 | Induces apoptosis and cell cycle arrest |

| Other Isoxazoles | Varies | Different mechanisms observed |

Gene Expression Analysis

The impact of ethyl 5-(3-bromo-4-methoxyphenyl)isoxazole-3-carboxylate on gene expression was assessed using RT-PCR. Results showed that the compound significantly altered the expression levels of genes associated with apoptosis (Bcl-2, Bax) and cell cycle regulation (p21^WAF-1). Specifically, it decreased Bcl-2 expression while increasing p21^WAF-1 levels, suggesting a dual mechanism involving both apoptosis promotion and cell cycle arrest .

Case Studies

- Case Study on Anticancer Activity : A series of experiments demonstrated that ethyl 5-(3-bromo-4-methoxyphenyl)isoxazole-3-carboxylate exhibited potent anticancer properties against various cancer cell lines. The compound was shown to induce apoptosis in HL-60 cells through mitochondrial pathway activation .

- Inflammation Modulation : Another study explored the anti-inflammatory effects of isoxazole derivatives, including ethyl 5-(3-bromo-4-methoxyphenyl)isoxazole-3-carboxylate. It was found to significantly reduce IL-17a expression levels in vitro, indicating potential use in treating inflammatory diseases .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.